4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate
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Overview
Description
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE typically involves a multi-step process. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce a variety of oxygenated compounds .
Scientific Research Applications
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
Uniqueness
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H17N3O5/c1-15-5-9-17(10-6-15)21(26)24-23-14-16-7-11-20(12-8-16)30-22(27)18-3-2-4-19(13-18)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
InChI Key |
CXFJKUXUAOAUOA-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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